molecular formula C16H16N2O2S B13995655 N-(2-amino-1-benzylsulfanyl-2-oxoethyl)benzamide CAS No. 31657-20-2

N-(2-amino-1-benzylsulfanyl-2-oxoethyl)benzamide

Cat. No.: B13995655
CAS No.: 31657-20-2
M. Wt: 300.4 g/mol
InChI Key: QDQWKLNQYZGFCX-UHFFFAOYSA-N
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Description

N-(2-amino-1-benzylsulfanyl-2-oxoethyl)benzamide is a chemical compound with the molecular formula C16H16N2O2S. It is known for its diverse applications in medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of an amino group, a benzylsulfanyl group, and a benzamide moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-1-benzylsulfanyl-2-oxoethyl)benzamide typically involves the reaction of benzyl mercaptan with an appropriate amine and benzoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Step 1: Benzyl mercaptan is reacted with an amine (such as glycine) in the presence of a base (e.g., sodium hydroxide) to form the intermediate.

    Step 2: The intermediate is then reacted with benzoyl chloride in the presence of a base (e.g., triethylamine) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-1-benzylsulfanyl-2-oxoethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-(2-amino-1-benzylsulfanyl-2-oxoethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-amino-1-benzylsulfanyl-2-oxoethyl)benzamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-amino-1-(propane-2-sulfonyl)-1H-benzo[d]-imidazol-6-yl)-2,6-difluoro-benzamide
  • N 5,N 5-bis-(3-methoxy-benzyl)-1-(propane-2-sulfonyl)-1H-benzimidazole-2,5-diamine

Uniqueness

N-(2-amino-1-benzylsulfanyl-2-oxoethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzylsulfanyl group, in particular, differentiates it from other similar compounds and contributes to its specific interactions with biological targets.

Properties

CAS No.

31657-20-2

Molecular Formula

C16H16N2O2S

Molecular Weight

300.4 g/mol

IUPAC Name

N-(2-amino-1-benzylsulfanyl-2-oxoethyl)benzamide

InChI

InChI=1S/C16H16N2O2S/c17-14(19)16(21-11-12-7-3-1-4-8-12)18-15(20)13-9-5-2-6-10-13/h1-10,16H,11H2,(H2,17,19)(H,18,20)

InChI Key

QDQWKLNQYZGFCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC(C(=O)N)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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